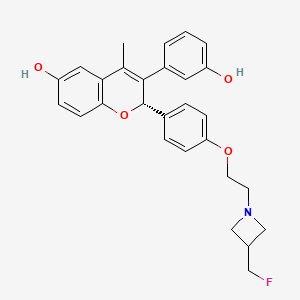

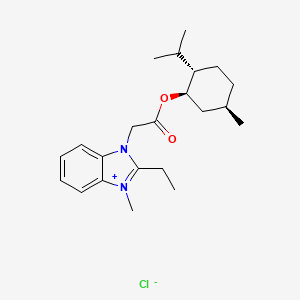

![molecular formula C22H20FN5O2 B607687 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide CAS No. 1449277-10-4](/img/structure/B607687.png)

8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide

説明

GNE-495 is an orally bioavailable, potent, and selective MAP4K4 inhibitor (IC50 = 3.7 nM). In cell sprouting assays, it increases the number of protrusions. In a mouse model of oxygen-induced retinopathy, GNE-495 normalizes the percentage of pathological vessels and hemorrhagic areas.

GNE-495 is a potent and selective MAP4K4 Inhibitor with efficacy in retinal angiogenesis. GNE-495 showed excellent potency and good PK and was used to demonstrate in vivo efficacy in a retinal angiogenesis model recapitulating effects that were observed in the inducible Map4k4 knockout mice. Mitogen-activated protein kinase kinase kinase kinase (MAP4K4, or HGK), and its homologues Misshapen and MIG-15 have been shown to regulate a multitude of biological processes, including embryonic development,metabolism, inflammation, neural regeneration, angiogenesis, and cancer.

科学的研究の応用

MAP4K4 Inhibition

GNE-495 is a potent and selective inhibitor of MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4) . It has been shown to inhibit the kinase activity of purified human MAP4K4 enzyme on a peptide substrate . This inhibition is crucial in the regulation of various cellular processes, including cell proliferation, transformation, invasiveness, adhesiveness, inflammation, stress responses, and cell migration .

Retinal Angiogenesis

GNE-495 has demonstrated efficacy in retinal angiogenesis . It has been shown to delay retinal vascular outgrowth and induce abnormal retinal vascular morphology . This suggests potential applications in the treatment of diseases characterized by abnormal blood vessel growth in the retina, such as diabetic retinopathy and age-related macular degeneration.

Inflammatory Diseases

The MAP4K4 signaling pathway, which GNE-495 inhibits, plays a significant role in inflammatory diseases . Therefore, GNE-495 could potentially be used in the treatment of various inflammatory conditions.

Malignant Diseases

Overexpression of MAP4K4, the target of GNE-495, is frequently reported in many cancers, including glioblastoma, colon, prostate, and pancreatic cancers . Therefore, GNE-495 could potentially be used in the treatment of these cancers.

Metabolic Diseases

MAP4K4, the target of GNE-495, has been investigated for its regulatory role in metabolic diseases . Therefore, GNE-495 could potentially be used in the treatment of various metabolic conditions.

Cardiovascular Diseases

The MAP4K4 signaling pathway, which GNE-495 inhibits, plays a significant role in cardiovascular diseases . Therefore, GNE-495 could potentially be used in the treatment of various cardiovascular conditions.

作用機序

Target of Action

The primary target of GNE-495 is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase . MAP4K4 plays a crucial role in various pathologies, including cancer . It has been identified as a key regulator of collective migration and is involved in many aspects of cell functions and biological processes .

Mode of Action

GNE-495 interacts with MAP4K4 and inhibits its activity . It has been found that MAP4K4 associates with Mixed Lineage Kinase 3 (MLK3), and MAP4K4 phosphorylates MLK3 on Thr738, increasing MLK3 kinase activity and downstream signaling . The inhibition of MAP4K4 by GNE-495 disrupts this interaction, thereby reducing the phosphorylation of MLK3 and its downstream signaling .

Biochemical Pathways

GNE-495 affects the MAP4K4-related pathways. MAP4K4 is involved in the regulation of the JNK Pathway . It has also been reported to regulate the MAPK/ERK1/2 pathway and the MAPK/p38 pathway . By inhibiting MAP4K4, GNE-495 disrupts these pathways, leading to changes in cellular processes such as cell proliferation, migration, and apoptosis .

Result of Action

The inhibition of MAP4K4 by GNE-495 has several molecular and cellular effects. It impedes pancreatic cancer cell growth, migration, induces cell death, and arrests cell cycle progression . Additionally, GNE-495 reduces the tumor burden and extends survival in mice with pancreatic cancer . It also reduces MAP4K4 protein expression and tumor stroma .

Action Environment

It is known that the efficacy of gne-495 is demonstrated in an in vivo environment, suggesting that it is active and stable under physiological conditions .

特性

IUPAC Name |

8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXCIBJXJYBWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

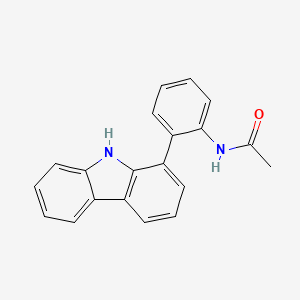

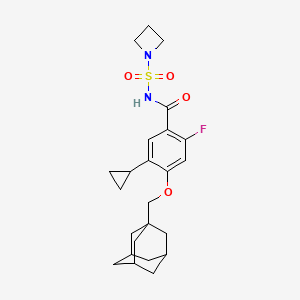

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

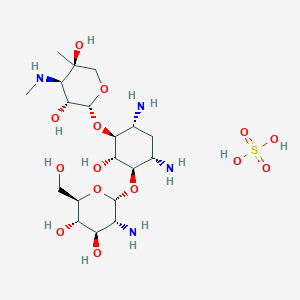

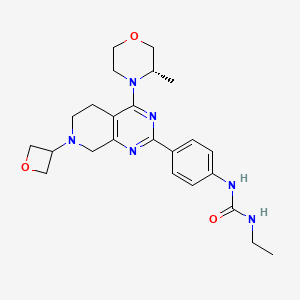

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)

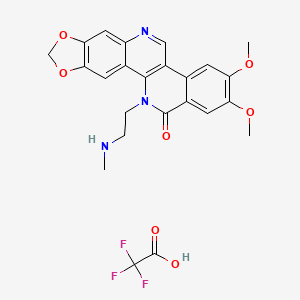

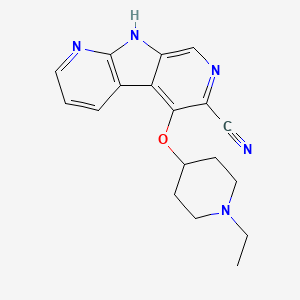

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)

![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)